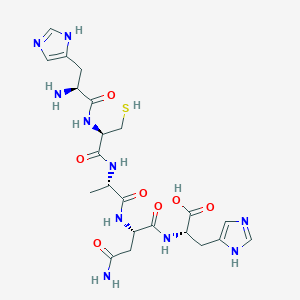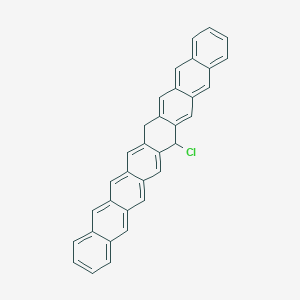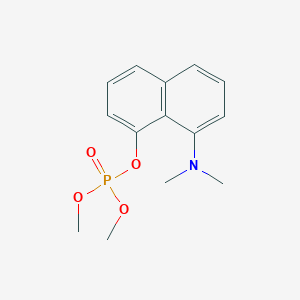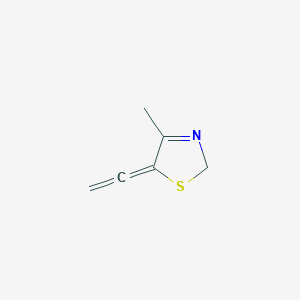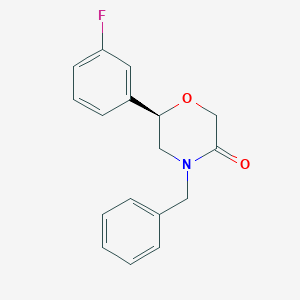
Pentachlorophenyl methoxyacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentachlorophenyl methoxyacetate is an organochlorine compound that belongs to the family of chlorophenols. It is a derivative of pentachlorophenol, which is known for its use as a pesticide and disinfectant. This compound is characterized by its high stability and resistance to biodegradation, making it a compound of interest in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pentachlorophenyl methoxyacetate typically involves the esterification of pentachlorophenol with methoxyacetic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Pentachlorophenyl methoxyacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pentachlorophenyl methoxyacetic acid.
Reduction: Reduction reactions can lead to the formation of lower chlorinated phenyl derivatives.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium hydroxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Pentachlorophenyl methoxyacetic acid.
Reduction: Lower chlorinated phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Pentachlorophenyl methoxyacetate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other chlorinated compounds.
Biology: Studied for its effects on microbial activity and its potential use as a biocide.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the production of pesticides, disinfectants, and wood preservatives.
Wirkmechanismus
The mechanism of action of pentachlorophenyl methoxyacetate involves its interaction with cellular components, leading to the disruption of metabolic processes. The compound can inhibit the activity of enzymes involved in cellular respiration and energy production, resulting in cell death. Its high affinity for lipid membranes allows it to penetrate and accumulate within cells, enhancing its biocidal effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentachlorophenol: A closely related compound with similar biocidal properties but higher toxicity.
Tetrachlorophenol: Less chlorinated and less toxic compared to pentachlorophenyl methoxyacetate.
Trichlorophenol: Even lower chlorination and toxicity, with different applications in industry.
Uniqueness
This compound is unique due to its combination of high stability, resistance to biodegradation, and potent biocidal activity. These properties make it a valuable compound for applications where long-lasting effects are desired, such as in wood preservation and pesticide formulations.
Eigenschaften
CAS-Nummer |
923272-77-9 |
|---|---|
Molekularformel |
C9H5Cl5O3 |
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
(2,3,4,5,6-pentachlorophenyl) 2-methoxyacetate |
InChI |
InChI=1S/C9H5Cl5O3/c1-16-2-3(15)17-9-7(13)5(11)4(10)6(12)8(9)14/h2H2,1H3 |
InChI-Schlüssel |
UTYPCOHINZNREU-UHFFFAOYSA-N |
Kanonische SMILES |
COCC(=O)OC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-Butoxy-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-yl]acetamide](/img/structure/B14200181.png)
![3-Azido-2-{[tert-butyl(dimethyl)silyl]oxy}propan-1-ol](/img/structure/B14200185.png)
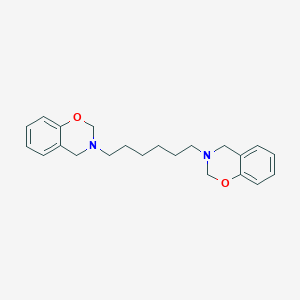
![5-Methyl-6-[4-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14200197.png)
![2-Methyl-7-phenyl-2-azaspiro[4.5]dec-7-en-1-one](/img/structure/B14200200.png)

![4-Hydroxy-6-[(phenoxycarbonyl)amino]naphthalene-2-sulfonic acid](/img/structure/B14200224.png)
![Methyl 3,5-bis[(furan-3-yl)methoxy]benzoate](/img/structure/B14200225.png)
